molecular formula C18H13BrN2O3S B3402365 5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide CAS No. 1058220-07-7

5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide

Cat. No.: B3402365
CAS No.: 1058220-07-7
M. Wt: 417.3 g/mol
InChI Key: JQZMWKNCDVEOOG-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is a novel chemical entity designed for preclinical research and drug discovery. This hybrid molecule incorporates multiple pharmacophores known for their biological significance. The presence of the 5-bromofuran moiety is a key structural feature, as furan-containing compounds are frequently explored for their anti-inflammatory potential and are found in various pharmaceutical agents . The core structure also includes a thiophene carboxamide scaffold, a class of compounds that has gained substantial interest in anticancer research . Thiophene derivatives are recognized for their versatile pharmacological properties; their aromaticity and planarity enhance receptor binding, while the electron delocalization of the sulfur atom contributes to their behavior as reactive benzene analogs, making them valuable in medicinal chemistry . Early-stage research on similar thiophene-carboxamide compounds has demonstrated promising cytotoxic effects against various cancer cell lines, with some analogs shown to induce apoptosis through mechanisms like caspase-3/7 activation and mitochondrial depolarization . This compound is intended for research applications only, including investigating its mechanism of action, assessing its selectivity against specific cell lines, and evaluating its potential as a lead compound in oncology and other therapeutic areas. For Research Use Only. Not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-bromo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c19-16-6-5-14(24-16)17(22)20-12-4-3-11-7-8-21(13(11)10-12)18(23)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZMWKNCDVEOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride. The final step involves coupling the indole and thiophene intermediates with furan-2-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the Friedel-Crafts acylation, as well as the use of automated systems for the final coupling reaction. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Research

Recent studies indicate that derivatives of the compound exhibit promising anticancer properties. The compound's structure, featuring both furan and thiophene moieties, enhances its interaction with biological targets.

Antimicrobial Studies

The antimicrobial properties of 5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide have also been explored. Its effectiveness against various bacterial strains highlights its potential as a lead compound in antibiotic development.

Efficacy Against Bacteria

Research has demonstrated that the compound exhibits activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes critical for bacterial survival .

Drug Development

Given its diverse biological activities, this compound is being investigated as a scaffold for drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications at various positions on the indole and furan rings can significantly alter biological activity. For example:

  • Substituents at the thiophene position can enhance anticancer activity.
  • Alterations in the carboxamide group may improve solubility and bioavailability .

Case Studies

Several case studies have been published that highlight the applications of this compound:

StudyFocusFindings
Alam et al. (2020)Anticancer ActivityReported significant cytotoxicity against A549 lung cancer cells with IC50 values indicating potent activity .
Mohammadi-Farani et al. (2014)Antibacterial PropertiesDemonstrated effectiveness against multiple bacterial strains, suggesting broad-spectrum antimicrobial potential .
Chhajed et al. (2015)SAR AnalysisIdentified key structural features that enhance anticancer efficacy, guiding further synthesis efforts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and analytical differences between 5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide and its analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight (LC/MS [M+H]+) Retention Time (min) Key Features
This compound Indoline - 5-Br
- 1-(Thiophene-2-carbonyl)
- 6-(Furan-2-carboxamide)
Not reported Not reported Thiophene enhances lipophilicity; furan improves metabolic stability.
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide (Compound 6c) Indole - 5-Br
- 1-(Cyanomethyl)
- N-Methyl-N-phenyl
368 1.25 Cyanomethyl group increases electrophilicity; phenyl enhances aromatic stacking.
5-Bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c) Indole - 5-Br
- 1-(Cyanomethyl)
- 7-F
- N-Methyl-N-phenyl
386 3.17 Fluorine improves metabolic stability and membrane permeability.
5-Bromo-1-(cyanomethyl)-6-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 74c) Indole - 5-Br
- 1-(Cyanomethyl)
- 6-F
- N-Methyl-N-phenyl
386 1.06 Fluorine at 6-position may alter target selectivity vs. 7-F analogs.

Key Findings from Comparative Analysis:

This may influence binding to flat enzymatic pockets (e.g., kinases) . Indole derivatives (e.g., Compounds 6c, 63c) exhibit higher electrophilicity due to the aromatic nitrogen, enhancing reactivity with cysteine residues in target proteins .

Substituent Effects: Thiophene-2-carbonyl vs. Cyanomethyl: The thiophene group in the target compound introduces sulfur-mediated hydrophobic interactions, whereas cyanomethyl in analogs may form hydrogen bonds via the nitrile group . Fluorine Substitution: Fluorine at the 6- or 7-position (Compounds 63c, 74c) improves metabolic stability and bioavailability compared to the non-fluorinated target compound .

Analytical Data :

  • The target compound lacks LC/MS data in the evidence, but its molecular weight is expected to exceed 400 Da based on structural similarity to analogs.
  • Retention times of analogs vary significantly (1.06–3.17 min) depending on substituents and analysis conditions (e.g., SMD-TFA50-4 vs. SMD-FA10-long) .

Q & A

Q. Table 1: Representative LC/MS Data for Analogous Compounds

Compound[M+H]+Retention Time (min)Analysis ConditionSource
Compound 74c3861.06SMD-TFA50-4
Compound 63c3863.17SMD-FA10-long
Compound 6c3681.25SMD-FA05-3

Basic: How is structural confirmation achieved for this compound and its intermediates?

Answer:
Structural validation employs:

  • LC/MS : Confirms molecular weight (e.g., [M+H]+ = 386 for brominated analogs) and retention time consistency .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 identifies aromatic proton environments (δ 7.2–8.1 ppm for thiophene/indoline) and amide carbonyl signals (δ ~165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulae (e.g., C₁₈H₁₄BrN₂O₃S) with <2 ppm error .

Advanced: What strategies address contradictory LC/MS data between synthesis batches?

Answer:
Discrepancies in retention times (e.g., 1.06 min vs. 3.17 min for identical [M+H]+) arise from:

  • Chromatographic conditions : Column type (C18 vs. C8), mobile phase additives (TFA vs. formic acid), and gradient profiles.
  • Resolution : Standardize protocols (e.g., SMD-TFA50-4 conditions) and cross-validate with 2D NMR (HSQC/HMBC) to confirm regioisomeric purity .

Q. Methodological Recommendations :

  • Use internal standards (e.g., deuterated analogs) for retention time calibration.
  • Perform LC/MS-MS fragmentation to distinguish isobaric species .

Advanced: How can reaction yields be optimized during the indoline-thiophene coupling step?

Answer:
Key optimization parameters include:

  • Stoichiometry : 1:1.2 molar ratio of indoline to thiophene carbonyl chloride to minimize side reactions .
  • Temperature : Stepwise warming from 0°C to RT over 12 hours improves acylation efficiency .
  • Catalysts : DMAP (5 mol%) accelerates coupling by stabilizing reactive intermediates .
  • Solvent : DCM outperforms THF due to better solubility of aromatic intermediates .

Q. Table 2: Reaction Yield Optimization Case Study

ParameterConditionYield ImprovementSource
SolventDCM (vs. THF)+15%
CatalystDMAP (5 mol%)+22%
Temperature0°C → RT gradient+18%

Advanced: What mechanistic insights guide the design of analogs with enhanced bioactivity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • 5-Bromo substituent : Critical for target binding (ΔG = -9.2 kcal/mol in docking studies). Removal reduces affinity by 3-fold .
  • Thiophene modifications : Electron-withdrawing groups (e.g., -CF₃) at position 5 improve metabolic stability (t½ = 4.7 hrs vs. 2.1 hrs for unsubstituted analogs) .
  • Indoline flexibility : N-Methylation reduces steric hindrance, enhancing solubility (logP reduction from 3.8 to 2.5) .

Q. Experimental Validation :

  • Microsomal assays : Assess metabolic stability using liver microsomes (e.g., 2.3-fold t½ improvement with -CF₃ substitution) .
  • Kinetic solubility : PBS (pH 7.4) solubility >50 µM ensures bioavailability .

Advanced: How to resolve discrepancies in biological activity data across structural analogs?

Answer:
Contradictory bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may stem from:

  • Impurity profiles : Trace solvents (e.g., DMSO residuals) can artifactually inhibit enzymes. Validate purity via elemental analysis (<0.5% residual solvent) .
  • Conformational dynamics : X-ray crystallography of target-ligand complexes identifies critical binding poses (e.g., π-π stacking vs. hydrogen bonding) .
  • Assay conditions : Standardize ATP concentrations (1 mM) and incubation times (60 mins) to minimize variability .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC-UV/Vis : Purity >95% at 254 nm with symmetry factor (As) <1.5 .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
  • DSC/TGA : Confirm crystalline phase stability (melting point >200°C with <5% weight loss up to 250°C) .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; monitor degradation via UPLC-MS .
  • Photostability : Expose to UV light (300–400 nm) for 48 hrs; assess isomerization by CD spectroscopy .
  • Oxidative stress : Treat with 0.1% H₂O₂; quantify peroxide adducts via HRMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide

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